molecular formula C15H10F3NO4 B1436972 1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2248286-24-8

1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B1436972
M. Wt: 325.24 g/mol
InChI Key: WQORFLXFRIFKCI-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate, also known as 1,3-DIOX-TFM, is a novel and versatile compound that has seen increasing use in a variety of scientific research applications. This compound has been found to have several unique properties, such as its low toxicity, high solubility, and good stability, which make it an attractive option for chemical synthesis and research.

Scientific Research Applications

Bridgehead-Bridgehead Interactions and Reactivity

Studies on derivatives of bicyclo[1.1.1]pentane, such as the 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, have shed light on the unique reactivities and electronic effects facilitated by the bicyclo[1.1.1]pentane ring system. Investigations into their oxidation potential and dissociation constants reveal the influence of the bicyclo[1.1.1]pentane structure on electronic transmission and reactivity patterns (Adcock et al., 1999).

Synthetic Applications and Biological Probes

The synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid demonstrates the potential of using bicyclo[1.1.1]pentane motifs as probes in biological studies, highlighting their role in expanding the tools available for medicinal chemistry (Thirumoorthi & Adsool, 2016).

Molecular Structure and Hydrogen Bonding

The crystallographic analysis of compounds containing the 1,3-dioxoisoindolin-2-yl unit provides insights into their molecular geometry, showcasing the planar nature of the 1,3-dioxoisoindolin-2-yl unit and its significant dihedral angle with the carboxylate group. This structural feature is crucial for understanding the intramolecular interactions and reactivity of such compounds (Raza et al., 2009).

Enantioselective Functionalization

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) represents a novel approach to access chiral substituted BCPs, offering a pathway to synthesize enantioenriched, substituted products. This method emphasizes the versatility of BCPs in constructing chiral molecules, important in drug development and synthetic chemistry (Garlets et al., 2020).

Acidity and Bond Dissociation Energy

Research into the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane unveils the robustness of the C-H bonds within the bicyclo[1.1.1]pentane framework, providing insight into the stability and reactivity of these compounds. Such studies are pivotal for understanding the chemical properties of bicyclo[1.1.1]pentane derivatives in synthetic applications and material science (Reed et al., 2002).

Safety And Hazards

While specific safety and hazard information for “1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Always refer to Material Safety Data Sheets (MSDS) or other safety guidelines when handling chemicals.


Future Directions

The methodology now exists to install most fragments of interest in drug discovery at the bridgehead (1,3) positions of the BCP core1. However, the methodology for substitution of the bridge (2,4,5) positions remains underdeveloped1. This presents an opportunity for future research in the field.


Please note that this information is based on general knowledge about BCP derivatives and may not directly apply to “1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate”. For specific information about this compound, further research or consultation with a subject matter expert is recommended.


properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO4/c16-15(17,18)14-5-13(6-14,7-14)12(22)23-19-10(20)8-3-1-2-4-9(8)11(19)21/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQORFLXFRIFKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(=O)ON3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
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1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
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1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
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1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
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1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
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1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

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